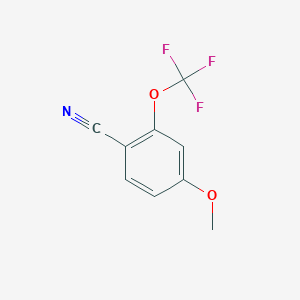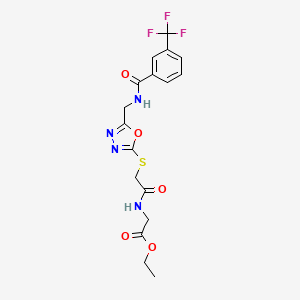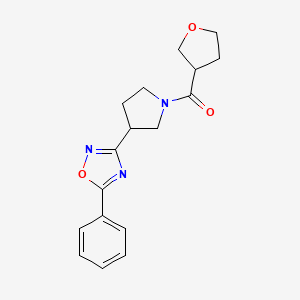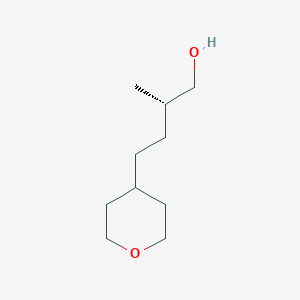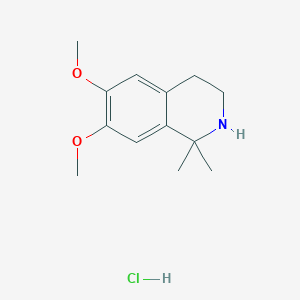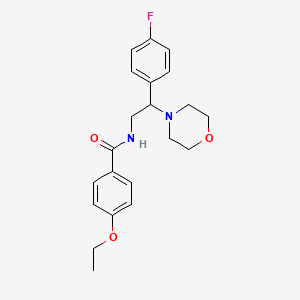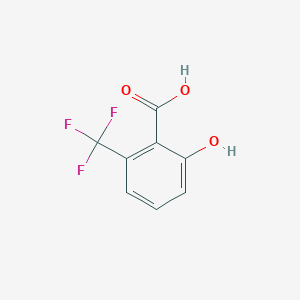![molecular formula C24H20N4O2S B2487779 6-(4-methoxyphenyl)-2-methyl-7-(thiophen-2-yl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine CAS No. 868147-62-0](/img/structure/B2487779.png)
6-(4-methoxyphenyl)-2-methyl-7-(thiophen-2-yl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine derivatives are synthesized through various chemical reactions involving chromene molecules and different reagents to explore their antimicrobial activity and other properties. The synthesis process often includes the use of IR, 1H- and 13C-NMR, and MS spectroscopy for structural confirmation (Okasha et al., 2016).
Molecular Structure Analysis
The molecular structure of similar compounds is determined through techniques like single crystal X-ray diffraction analysis, providing detailed insights into the arrangement of atoms and the overall geometry of the molecules (Wang et al., 2014).
Chemical Reactions and Properties
These compounds undergo various chemical reactions, including cyclocondensation and interactions with different reagents, leading to the formation of novel derivatives with potential pharmaceutical applications. The reactions are tailored to explore and enhance the chemical properties of the compounds, such as antimicrobial activity (El-Agrody et al., 2011).
Aplicaciones Científicas De Investigación
Antimicrobial Activity Exploration Research into chromene molecules, including derivatives similar to the specified compound, has demonstrated significant antimicrobial activities. These studies reveal that chromene derivatives possess promising antibacterial properties against various microorganisms. The structural characterizations of these compounds were confirmed using spectroscopic methods, and their antimicrobial efficacies were validated through in vitro assessments, showcasing their potential as novel antibacterial agents (Okasha et al., 2016).
Structural and Synthetic Studies The synthesis of novel chromeno derivatives, including the reaction mechanisms and structural elucidation through X-ray diffraction and spectroscopic techniques, underscores the chemical diversity and potential utility of these compounds in scientific research. Such studies facilitate the exploration of their physical and chemical properties, contributing to a broader understanding of their potential applications in various fields (Wang et al., 2014).
Mechanism of Reaction and Structural Transformation Investigations into the rearrangement of thiazolo[3,2-a]pyrimidines into triazolo[4,3-a]pyrimidines highlight the chemical reactivity and transformation capabilities of these compounds. Understanding these mechanisms is crucial for the development of new synthetic pathways and the creation of novel compounds with potential biological activities (Lashmanova et al., 2019).
Insecticidal Applications Research into chromene derivatives also extends into the realm of agriculture, where their potential as insecticidal agents has been explored. Novel bioactive compounds have demonstrated significant toxic effects against agricultural pests, indicating their applicability in developing safer, more effective pest control solutions (Soliman et al., 2020).
Catalyst-Free Synthesis Approaches The development of catalyst-free synthetic methods for chromene derivatives represents an advancement in green chemistry, offering environmentally friendly and efficient pathways for the production of these compounds. Such approaches reduce the need for harsh chemicals and complex procedures, making the synthesis of chromene derivatives more accessible and sustainable (Brahmachari et al., 2017).
Propiedades
IUPAC Name |
9-(4-methoxyphenyl)-4-methyl-11-thiophen-2-yl-8-oxa-12,13,15,17-tetrazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,13,15-hexaene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O2S/c1-14-5-10-18-17(12-14)21-20(23(30-18)15-6-8-16(29-2)9-7-15)22(19-4-3-11-31-19)28-24(27-21)25-13-26-28/h3-13,22-23H,1-2H3,(H,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XACJGYUUYIEBNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(C3=C2NC4=NC=NN4C3C5=CC=CS5)C6=CC=C(C=C6)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-methoxyphenyl)-2-methyl-7-(thiophen-2-yl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-bromophenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/no-structure.png)
![4-(dimethylamino)-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}benzamide](/img/structure/B2487702.png)
![N-(2-(diethylamino)ethyl)-3-fluoro-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2487703.png)
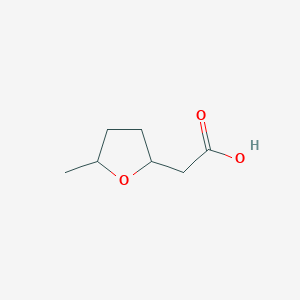
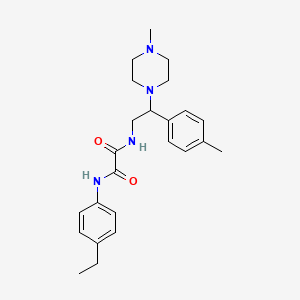
![[1,1'-Biphenyl]-4-yl(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2487706.png)
